

Spectroscopic and Synthetic Profile of 2-(Furan-2-yl)azepane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(Furan-2-yl)azepane

Cat. No.: B1335448

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

December 27, 2025

Introduction

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for the novel heterocyclic compound, **2-(Furan-2-yl)azepane**. The conjunction of the furan and azepane moieties suggests potential applications in medicinal chemistry and drug discovery, warranting a detailed examination of its structural and synthetic aspects. Due to the limited availability of experimental data, this guide leverages predictive methodologies to forecast the spectral properties of the molecule, offering a valuable resource for its identification and characterization. Furthermore, a detailed synthetic protocol is proposed based on modern cross-coupling techniques.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **2-(Furan-2-yl)azepane**. These predictions are generated using established computational algorithms and provide a foundational dataset for the empirical analysis of this compound.

Table 1: Predicted ^1H NMR Data

Atom	Predicted Chemical Shift (ppm)	Predicted Multiplicity
H-5'	7.35	dd
H-3'	6.32	dd
H-4'	6.21	dd
H-2	3.95	t
H-7 (eq)	3.10	m
H-7 (ax)	2.75	m
H-3 - H-6	1.50 - 1.90	m
NH	1.80	br s

Predicted in CDCl_3 at 400 MHz.

Table 2: Predicted ^{13}C NMR Data

Atom	Predicted Chemical Shift (ppm)
C-2'	158.0
C-5'	141.5
C-3'	110.0
C-4'	105.0
C-2	62.0
C-7	48.0
C-3	38.0
C-5	30.0
C-4	28.0
C-6	26.0

Predicted in CDCl_3 at 100 MHz.

Table 3: Predicted Mass Spectrometry Data

Adduct	Predicted m/z
$[\text{M}+\text{H}]^+$	166.1226
$[\text{M}+\text{Na}]^+$	188.1045
$[\text{M}-\text{H}]^-$	164.1081

Data sourced from computational predictions.[\[1\]](#)

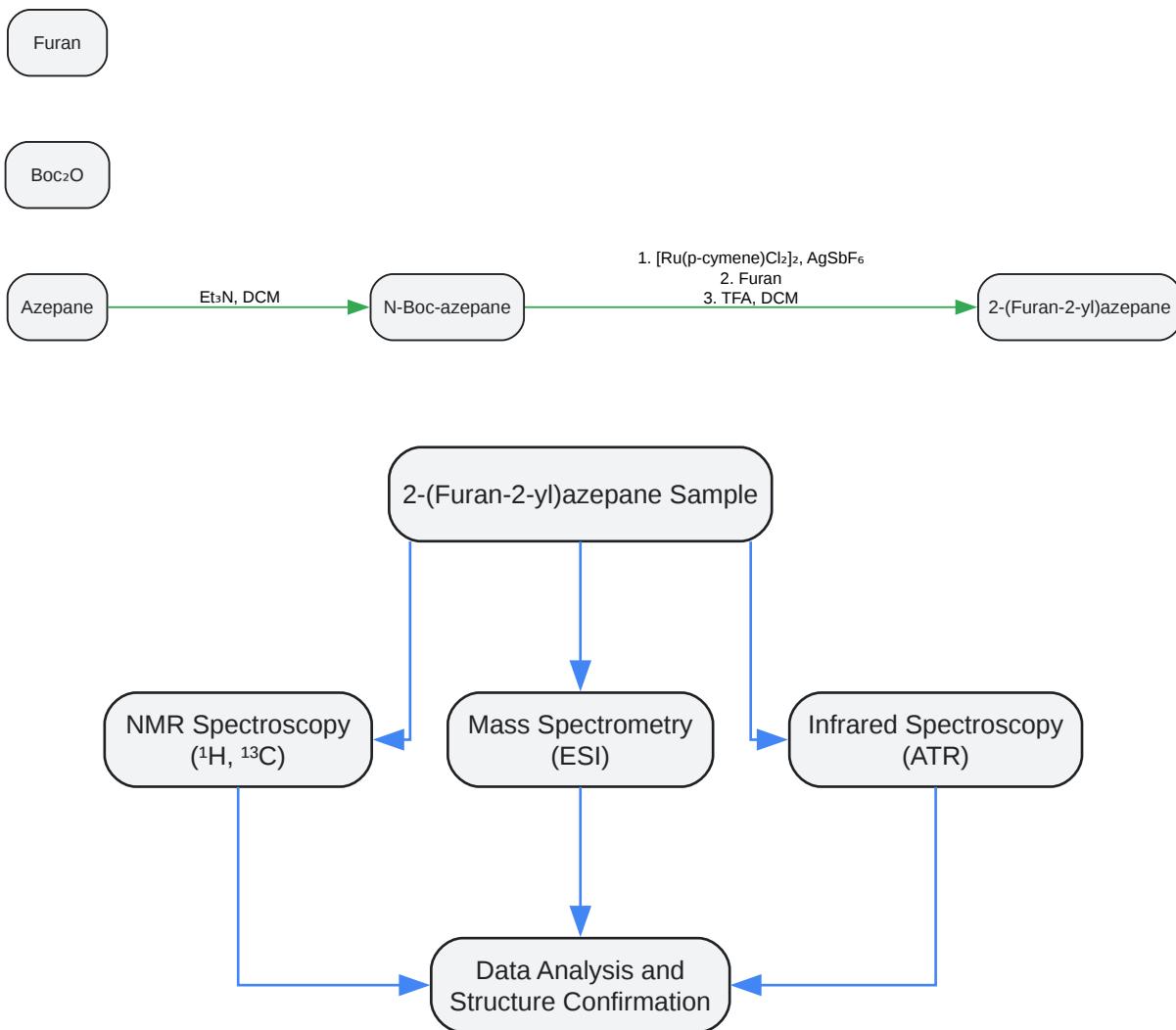
Table 4: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3350 - 3250	Medium, Broad	N-H Stretch (Secondary Amine)
3115 - 3110	Weak	C-H Stretch (Furan Ring)
2930 - 2850	Strong	C-H Stretch (Aliphatic)
1590 - 1500	Medium	C=C Stretch (Furan Ring)
1470 - 1440	Medium	C-H Bend (Aliphatic)
1350 - 1250	Medium	C-N Stretch
1015	Strong	C-O-C Stretch (Furan Ring)

Synthetic Protocol

A plausible synthetic route for **2-(Furan-2-yl)azepane** involves the direct C-H arylation of an N-protected azepane derivative. The following protocol is adapted from established methods for the synthesis of 2-substituted cyclic amines.

Proposed Synthetic Pathway



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Predict ¹H proton NMR spectra [nmrdb.org]

- To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 2-(Furan-2-yl)azepane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1335448#spectroscopic-data-of-2-furan-2-yl-azepane>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com